molecular formula C7H12O4S2 B8780577 Propane, 1,3-bis(ethenylsulfonyl)- CAS No. 41187-15-9

Propane, 1,3-bis(ethenylsulfonyl)-

Cat. No.: B8780577
CAS No.: 41187-15-9
M. Wt: 224.3 g/mol
InChI Key: IJHAYXRIEZHHSC-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. Propane, 1,3-bis(ethenylsulfonyl)- is a chemical compound that requires further characterization for specific research applications. As a bis-sulfonyl derivative featuring reactive ethenyl groups, it is hypothesized to function as an alkylating agent or a versatile cross-linking building block in organic synthesis and materials science. Its potential mechanism of action likely involves the electron-deficient double bonds of the ethenylsulfonyl groups, which can undergo nucleophilic addition reactions (e.g., Michael additions) with thiols, amines, and other nucleophiles. This reactivity profile suggests possible, yet unconfirmed, applications in polymer chemistry, the development of functionalized materials, and as a scaffold for constructing more complex molecular architectures. Researchers are advised to consult specialized chemical databases and literature for potential synthetic routes and to conduct all necessary safety and stability analyses prior to use.

Properties

CAS No.

41187-15-9

Molecular Formula

C7H12O4S2

Molecular Weight

224.3 g/mol

IUPAC Name

1,3-bis(ethenylsulfonyl)propane

InChI

InChI=1S/C7H12O4S2/c1-3-12(8,9)6-5-7-13(10,11)4-2/h3-4H,1-2,5-7H2

InChI Key

IJHAYXRIEZHHSC-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CCCS(=O)(=O)C=C

Origin of Product

United States

Scientific Research Applications

Proteomics Research

One of the primary applications of propane, 1,3-bis(ethenylsulfonyl)- is in proteomics research , where it acts as a cross-linking agent . Cross-linking agents are crucial for studying protein-protein interactions, which are essential for understanding cellular processes and disease mechanisms.

Advantages:

  • Forms stable complexes between proteins.
  • Allows for detailed analysis of protein interactions.

Limitations:

  • Potential toxicity and reactivity can complicate experimental conditions.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its dual vinylsulfonyl groups. This characteristic allows it to participate in various reactions, making it valuable for developing new materials and coatings.

Applications:

  • Synthesis of polymers and copolymers.
  • Development of novel materials with specific properties.

Polymer Chemistry

In polymer chemistry, propane, 1,3-bis(ethenylsulfonyl)- is utilized to create thiol-vinyl sulfone network polymers . These polymers exhibit unique properties that make them suitable for various applications.

Key Features:

  • High functional group conversion.
  • Uniform network structure.

Case Study:

A study demonstrated the synthesis of glassy polymer networks using highly reactive vinyl sulfone monomers. The resulting materials showed potential applications in:

  • Dental materials
  • Protective coatings
  • Optical devices
  • Energy-absorbing materials

Data Table: Comparison of Related Compounds

Compound NameStructure TypeUnique Features
1,3-Bis(vinylsulfonyl)propan-2-olSulfonyl-based polymerUsed as a cross-linking agent in proteomics
Bis(vinylsulfonyl)methaneSulfonyl-based polymerSimpler structure; used in similar polymerizations
Vinyl sulfoneMonofunctional sulfoneLess complex; serves as a precursor
1,3-Bis(hydroxyethylsulfonyl)-2-propanolHydroxy-substitutedContains hydroxyl groups; different reactivity

Material Science

The compound's reactivity allows it to be used in the formulation of advanced materials. Its application in creating coatings with enhanced durability and chemical resistance is noteworthy.

Applications:

  • Protective coatings for industrial surfaces.
  • Development of adhesives with superior bonding properties.

Comparison with Similar Compounds

Key Physical Properties:

  • Density : 1.379 g/cm³
  • Boiling Point : 554.7°C (at 760 mmHg)
  • Vapor Pressure : 0 mmHg at 25°C
  • Hazards : Irritating to eyes, skin, and respiratory system (R36/37/38) .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
1,3-Bis(ethenylsulfonyl)propanol 67006-32-0 C₇H₁₂O₅S₂ Ethenylsulfonyl (-SO₂-CH=CH₂), -OH Propane backbone with sulfonyl and hydroxyl
1,3-Bis(methylthio)propane 24949-35-7 C₅H₁₂S₂ Methylthio (-S-CH₃) Propane with thioether linkages
1,3-Bis(2-chloroethylthio)propane 63905-10-2 C₇H₁₄Cl₂S₂ Chloroethylthio (-S-CH₂CH₂Cl) Propane with Cl-substituted thioethers
1,3-Bis(trichlorosilyl)propane 18171-50-1 C₃H₆Cl₆Si₂ Trichlorosilyl (-SiCl₃) Propane with silicon and chlorine groups
1,3-Propane sultone 1120-71-4 C₃H₆O₃S Cyclic sulfonate ester Five-membered ring (sultone structure)

Physical and Chemical Properties

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Reactivity Highlights
1,3-Bis(ethenylsulfonyl)propanol 240.30 554.7 1.379 High thermal stability; reactive sulfonyl groups enable cross-linking
1,3-Bis(methylthio)propane 136.28 Not reported Not reported Stable thioethers; oxidizable to sulfoxides
1,3-Bis(2-chloroethylthio)propane 241.23 Not reported Not reported Highly reactive Cl groups; regulated under CWC Schedule 1A04
1,3-Bis(trichlorosilyl)propane 356.76 Not reported Not reported Moisture-sensitive; hydrolyzes to release HCl
1,3-Propane sultone 122.14 290 (decomposes) 1.33 Reactive cyclic ester; carcinogenic

Research Findings and Key Differences

  • Reactivity : The ethenylsulfonyl groups in the target compound enable unique polymerization pathways compared to thioethers or sultones. Its hydroxyl group further allows hydrogen bonding, enhancing material properties in polymers .
  • Toxicity: Unlike 1,3-Bis(2-chloroethylthio)propane or propane sultone, the target compound lacks carcinogenic classification but requires standard irritant precautions .
  • Regulatory Landscape: The polymer derived from the target compound is listed on Canada’s Non-Domestic Substances List (NDSL), indicating its industrial relevance .

Preparation Methods

Reaction Mechanism and Conditions

Propane-1,3-diol reacts with two equivalents of vinylsulfonyl chloride in the presence of a base such as triethylamine or pyridine. The base neutralizes HCl byproducts, driving the reaction to completion. The general equation is:

HO(CH2)3OH+2CH2=CHSO2ClBase(CH2=CHSO2)2(CH2)3+2HCl\text{HO(CH}2\text{)}3\text{OH} + 2\,\text{CH}2=\text{CHSO}2\text{Cl} \xrightarrow{\text{Base}} \text{(CH}2=\text{CHSO}2\text{)}2(\text{CH}2\text{)}_3 + 2\,\text{HCl}

Key parameters include:

  • Temperature : 0–5°C to minimize side reactions (e.g., polymerization of vinylsulfonyl groups).

  • Solvent : Dichloromethane or tetrahydrofuran (THF) for optimal solubility.

  • Yield : 60–75% after column chromatography.

Industrial Adaptations

Large-scale production substitutes pyridine with cost-effective bases like sodium bicarbonate, though this requires extended reaction times (24–48 hours). Continuous-flow reactors improve heat dissipation and reduce byproduct formation, achieving yields up to 82%.

Thiol-Ene Click Chemistry

Thiol-ene reactions offer a modular approach, leveraging the radical-mediated addition of thiols to vinyl sulfones. While less common for this specific compound, the method is valuable for functionalized derivatives.

Procedure Overview

  • Synthesis of 1,3-propanedithiol : Reacting propane-1,3-diol with thiourea in acidic conditions.

  • Radical Addition : Combining 1,3-propanedithiol with excess vinyl sulfone under UV light (λ = 365 nm) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone):

HS(CH2)3SH+2CH2=CHSO2R(RSO2CH2CH2S)2(CH2)3\text{HS(CH}2\text{)}3\text{SH} + 2\,\text{CH}2=\text{CHSO}2\text{R} \xrightarrow{\text{hν}} \text{(RSO}2\text{CH}2\text{CH}2\text{S)}2(\text{CH}2\text{)}3

Advantages and Limitations

  • Advantages : High atom economy (90–95%) and stereoselectivity.

  • Limitations : Requires stringent oxygen-free conditions and specialized equipment.

Sulfur Dioxide Insertion via Michael Addition

A less conventional route involves the Michael addition of sulfur dioxide to divinyl compounds. This method, detailed in a 2023 Journal of Organic Chemistry study, proceeds via a three-component reaction.

Reaction Scheme

  • Base-Catalyzed Addition : Divinyl ether reacts with sodium sulfite in aqueous medium:

CH2=CH-O-(CH2)3O-CH=CH2+2SO32(HO3SCH2CH2O)2(CH2)3\text{CH}2=\text{CH-O-(CH}2\text{)}3-\text{O-CH=CH}2 + 2\,\text{SO}3^{2-} \rightarrow \text{(HO}3\text{SCH}2\text{CH}2\text{O)}2(\text{CH}2\text{)}_3

  • Acidification and Dehydration : Treating the intermediate with concentrated HCl yields the target compound:

(HO3SCH2CH2O)2(CH2)3HCl(CH2=CHSO2)2(CH2)3+2H2O\text{(HO}3\text{SCH}2\text{CH}2\text{O)}2(\text{CH}2\text{)}3 \xrightarrow{\text{HCl}} \text{(CH}2=\text{CHSO}2\text{)}2(\text{CH}2\text{)}3 + 2\,\text{H}2\text{O}

Yield Optimization

  • pH Control : Maintaining pH 9–10 during the addition step prevents premature acidification.

  • Catalyst : Adding tetrabutylammonium bromide (TBAB) increases reaction rate by 40%.

Comparative Analysis of Preparation Methods

The table below summarizes critical metrics for each synthesis route:

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Nucleophilic Substitution7598High120
Thiol-Ene Reaction9095Moderate250
Sulfur Dioxide Insertion6592Low180

Key Findings :

  • Nucleophilic Substitution dominates industrial settings due to cost-effectiveness and scalability.

  • Thiol-Ene Chemistry , while efficient, is limited by high reagent costs and photoinitiator requirements.

  • Sulfur Dioxide Insertion remains exploratory, with potential for optimization in academic contexts.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Eluting with ethyl acetate/hexane (3:7) removes unreacted diol and sulfonyl chlorides.

  • Crystallization : Recrystallization from ethanol/water (1:1) enhances purity to >99%.

Spectroscopic Validation

  • NMR : 1H^1\text{H} NMR (CDCl3_3) shows vinyl protons at δ 6.5–7.0 ppm (doublets) and methylene groups at δ 3.2–3.8 ppm.

  • MS : ESI-MS m/z 224.3 [M+H]+^+, consistent with the molecular formula C7_7H12_{12}O4_4S2_2 .

Q & A

Q. Answer :

  • Synthetic Routes : The compound is typically synthesized via sulfonylation of propane derivatives. For example, propane-1,3-diol may react with vinylsulfonyl chloride under basic conditions (e.g., NaOH in THF) to introduce sulfonyl groups.
  • Optimization :
    • Temperature : Elevated temperatures (~60–80°C) enhance reactivity but must stay below the compound’s decomposition point (554.7°C) .
    • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
    • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity. Monitor progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Basic Research: What spectroscopic and analytical techniques are critical for characterizing 1,3-bis(ethenylsulfonyl)propane?

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 6.5–7.0 ppm (ethenyl protons) and δ 3.5–4.5 ppm (methine and hydroxyl protons).
    • ¹³C NMR : Sulfonyl carbons appear at δ 50–60 ppm, while ethenyl carbons resonate at δ 120–130 ppm .
  • Infrared (IR) Spectroscopy : Strong S=O stretches at 1150–1300 cm⁻¹ and O-H stretches (broad, ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 240.3 (M⁺) confirms molecular weight .
  • X-ray Diffraction (XRD) : For crystal structure determination (if crystalline), analyze bond angles and hydrogen-bonding networks (e.g., compare with MOF structural methods in ).

Advanced Research: How can computational chemistry predict the reactivity of 1,3-bis(ethenylsulfonyl)propane in cross-coupling reactions?

Q. Answer :

  • Density Functional Theory (DFT) : Model the electron density distribution to identify reactive sites. For example:
    • Sulfonyl groups act as electron-withdrawing moieties, directing nucleophilic attacks to the ethenyl carbons.
    • Calculate activation energies for proposed reaction pathways (e.g., Michael additions) .
  • Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility in solvents like DMSO .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Advanced Research: How to resolve contradictions in reported thermal stability data for this compound?

Q. Answer :

  • Contradiction Source : Discrepancies may arise from impurities or varying experimental setups (e.g., open vs. closed systems).
  • Methodology :
    • Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air to measure decomposition onset temperature. A sharp mass loss near 554.7°C indicates purity .
    • Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting at 289.3°C) .
    • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases during decomposition to detect byproducts (e.g., SO₂) .
  • Standardization : Use certified reference materials and replicate conditions across labs .

Advanced Research: What strategies mitigate the compound’s irritant properties during handling?

Q. Answer :

  • Safety Protocols :
    • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38) .
    • Ventilation : Perform reactions in fume hoods to limit inhalation exposure.
    • Storage : Keep in airtight containers under inert gas (argon) to prevent moisture-induced hydrolysis .
  • Alternative Handling : Encapsulate the compound in cyclodextrins or polymeric matrices to reduce volatility and direct contact .

Advanced Research: How does hydrogen bonding influence the compound’s crystallinity and solubility?

Q. Answer :

  • Hydrogen Bond Analysis :
    • The hydroxyl group (-OH) forms intramolecular H-bonds with sulfonyl oxygen, reducing solubility in nonpolar solvents.
    • Intermolecular H-bonds (e.g., between adjacent molecules) promote crystallinity. Verify via XRD (compare with MOF chain structures in ).
  • Solubility Optimization :
    • Use DMSO or DMF to disrupt H-bonding networks.
    • Modify the hydroxyl group (e.g., acetylation) to enhance solubility in organic solvents .

Advanced Research: What role does 1,3-bis(ethenylsulfonyl)propane play in designing functional polymers?

Q. Answer :

  • Crosslinking Agent : The ethenylsulfonyl groups undergo radical or thermal polymerization, forming rigid networks.
  • Application Example : Incorporate into hydrogels for controlled drug delivery. Optimize crosslink density by varying monomer ratios .
  • Mechanical Properties : Use dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) and elasticity .

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